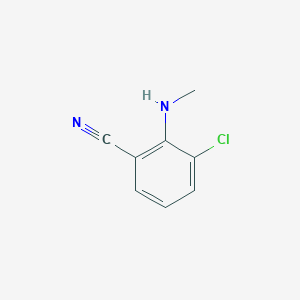

3-Chloro-2-(methylamino)benzonitrile

Beschreibung

3-Chloro-2-(methylamino)benzonitrile is a substituted benzonitrile derivative featuring a chlorine atom at the 3-position and a methylamino group (-NHCH₃) at the 2-position of the aromatic ring. Its molecular formula is C₈H₆ClN₂, with a molecular weight of 168.60 g/mol.

Eigenschaften

IUPAC Name |

3-chloro-2-(methylamino)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c1-11-8-6(5-10)3-2-4-7(8)9/h2-4,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUYYLJFDGUKUEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC=C1Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(methylamino)benzonitrile can be achieved through several methods:

-

Dehydration of Aldoximes: : One common method involves the dehydration of the aldoxime of 3-chlorobenzaldehyde. This reaction typically requires a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions .

-

Ammoxidation: : Another method is the ammoxidation of 3-chlorotoluene, where the compound is reacted with ammonia and oxygen in the presence of a catalyst, such as vanadium oxide, at high temperatures .

-

Direct Amination: : The direct amination of 3-chlorobenzonitrile with methylamine can also be used to produce 3-Chloro-2-(methylamino)benzonitrile. This reaction typically requires a catalyst, such as palladium on carbon (Pd/C), and is carried out under hydrogenation conditions .

Industrial Production Methods

Industrial production of 3-Chloro-2-(methylamino)benzonitrile often involves the ammoxidation process due to its efficiency and scalability. This method allows for the continuous production of the compound with high yields and purity .

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-2-(methylamino)benzonitrile undergoes various chemical reactions, including:

-

Oxidation: : The compound can be oxidized to form corresponding amides or acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) .

-

Reduction: : Reduction of the nitrile group can yield primary amines. This reaction is typically carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation .

-

Substitution: : The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-), to form various derivatives .

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation

Substitution: Hydroxide ions (OH-), alkoxide ions (RO-)

Major Products Formed

Oxidation: Amides, acids

Reduction: Primary amines

Substitution: Various substituted derivatives

Wissenschaftliche Forschungsanwendungen

3-Chloro-2-(methylamino)benzonitrile has several scientific research applications:

-

Chemistry: : It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

-

Biology: : The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties .

-

Medicine: : It is explored for its potential use in the development of new drugs and therapeutic agents .

-

Industry: : The compound is used in the production of dyes, pigments, and other industrial chemicals .

Wirkmechanismus

The mechanism of action of 3-Chloro-2-(methylamino)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups .

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Electronic Effects

2-Amino-3-chlorobenzonitrile (C₇H₅ClN₂)

- Key Difference: Replaces the methylamino group with a primary amine (-NH₂).

- Impact: The absence of the methyl group reduces steric hindrance and increases basicity compared to the methylamino analog. This compound (CAS 53312-77-9) is used in synthesis but lacks pharmacological data in the evidence .

5-Fluoro-2-(methylamino)benzonitrile (C₈H₇FN₂)

- Key Difference : Substitutes chlorine with fluorine at the 5-position.

- Impact : Fluorine’s strong electron-withdrawing effect enhances ring stability and may improve metabolic resistance in drug candidates. This compound (mentioned in ) highlights halogen-dependent electronic modulation .

3-Chloro-5-(trifluoromethyl)benzonitrile (C₈H₃ClF₃N)

- Key Difference : Adds a trifluoromethyl (-CF₃) group at the 5-position.

- Available commercially (CAS 693245-52-2) .

Functional Group Complexity

3-Chloro-2-(4-chlorothiazolo[5,4-c]pyridin-2-yl)benzonitrile (CAS 1365992-73-9)

- Key Difference : Incorporates a fused thiazolo-pyridine heterocycle.

- Impact: The bulky heterocyclic substituent enables selective interaction with DNA polymerase, making it a chemical probe (). This contrasts with the simpler methylamino group in the target compound .

4-Chloro-2-[methyl[3-(methylamino)-1-phenylpropyl]amino]benzonitrile (CAS 357434-07-2)

- Key Difference: Features a branched alkyl-phenyl chain on the amino group.

- Impact : Increased steric bulk may enhance selectivity for biological targets but reduce solubility. Used in specialized pharmaceuticals () .

Halogen and Substituent Effects

Biologische Aktivität

3-Chloro-2-(methylamino)benzonitrile is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, effects on different cell lines, and relevant case studies.

Chemical Structure and Properties

The compound 3-Chloro-2-(methylamino)benzonitrile can be described by its molecular formula . The presence of a chloro group and a methylamino substituent on the benzene ring significantly influences its biological properties.

Research indicates that compounds containing similar structures often interact with biological targets such as enzymes and receptors. The methylamino group is known to enhance the lipophilicity of the molecule, potentially increasing its ability to cross cellular membranes and interact with intracellular targets.

Anticancer Activity

Several studies have explored the anticancer properties of 3-Chloro-2-(methylamino)benzonitrile. For instance, derivatives of benzonitrile have been shown to exhibit cytotoxic effects against various cancer cell lines. The compound's ability to inhibit cell proliferation has been demonstrated in vitro, with significant implications for treating cancers such as non-small cell lung carcinoma.

Mechanistic Insights

The mechanism by which 3-Chloro-2-(methylamino)benzonitrile exerts its anticancer effects may involve:

- Inhibition of Cell Cycle Progression : Studies suggest that the compound induces cell cycle arrest, leading to apoptosis in cancer cells.

- Induction of Apoptosis : The compound has been associated with increased apoptosis rates in treated cells, indicating its potential as a therapeutic agent.

Toxicological Studies

Toxicological assessments have also been conducted to evaluate the safety profile of 3-Chloro-2-(methylamino)benzonitrile. In rodent studies, the compound was administered via gavage at various doses, revealing dose-dependent effects on organ systems.

Key Findings from Toxicological Studies

- Histopathological Changes : Increased incidences of neoplasms were observed in treated groups, particularly affecting the forestomach and liver.

- Metabolic Profiling : The compound demonstrated rapid metabolism and distribution within tissues, with significant concentrations found in the liver and kidneys.

| Dose (mg/kg) | Survival Rate (%) | Tumor Incidence (%) |

|---|---|---|

| 0 (Control) | 100 | 0 |

| 100 | 74 | 30 |

| 200 | 60 | 50 |

Case Studies

- Study on Antitumor Activity : A study evaluated the effects of 3-Chloro-2-(methylamino)benzonitrile on A549 and NCI-H23 cell lines, demonstrating significant inhibition of cell growth with IC50 values indicating potent activity against these cancer types .

- Toxicity Assessment in Rodents : In a long-term study involving Fischer 344/N rats, administration of the compound resulted in observable toxic effects at higher doses, including liver necrosis and increased tumor formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.